

A Comparative Analysis of FGF5 and FGF18 Downstream Signaling in Hair Follicle Regulation

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Compound of Interest

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In the intricate biology of hair follicle cycling, a delicate balance of signaling molecules governs the transition between growth (anagen), regression (catagen), and rest (telogen). Among these, Fibroblast Growth Factor 5 (FGF5) and Fibroblast Growth Factor 18 (FGF18) have emerged as key inhibitory regulators, each playing a distinct, yet crucial, role in orchestrating this cyclical process. This guide provides a comprehensive comparison of the downstream signaling pathways of FGF5 and FGF18, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of hair biology and regenerative medicine.

At a Glance: FGF5 vs. FGF18 in the Hair Follicle

Feature	FGF5	FGF18
Primary Role	Induces the anagen-to-catagen transition	Maintains the telogen (resting) phase
Primary Site of Expression	Outer Root Sheath (ORS) of the anagen hair follicle	Bulge stem cells of the telogen hair follicle
Primary Target Cells	Dermal Papilla Cells (DPCs)	Hair Follicle Stem Cells (HFSCs) in the bulge
Effect of Inhibition	Prolongs the anagen phase	Promotes earlier entry into the anagen phase

Downstream Signaling Pathways: A Tale of Two Inhibitors

While both FGF5 and FGF18 act as "stop" signals in the hair follicle cycle, they do so by targeting different cell populations and activating distinct downstream molecular cascades.

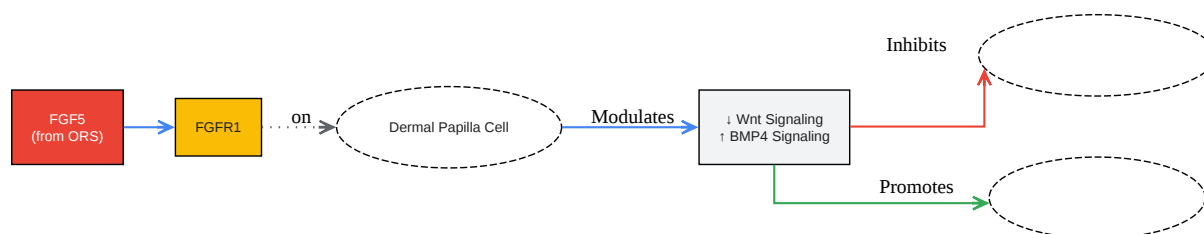
FGF5: The Anagen Exit Signal

FGF5 is predominantly expressed in the outer root sheath of the hair follicle during the late anagen phase[1][2]. Its primary function is to signal the end of the growth phase and initiate the transition to catagen[1][3]. This is achieved by acting on the dermal papilla cells, which are the signaling center of the hair follicle[4][5].

The proposed downstream signaling pathway for FGF5 involves:

- **Receptor Binding:** FGF5 binds to its high-affinity receptor, FGFR1, which is expressed on the surface of dermal papilla cells[4][5][6].
- **Inhibition of Dermal Papilla Activation:** FGF5 signaling attenuates the activation of dermal papilla cells. This prevents them from providing the necessary signals to the surrounding epithelial cells to sustain proliferation and hair shaft growth[4].
- **Modulation of Wnt and BMP Signaling:** Evidence suggests that FGF5 may exert its inhibitory effects by modulating other key signaling pathways. Overexpression of FGF5 has been

shown to downregulate the expression of anagen-maintaining factors like insulin-like growth factor-1 (IGF-1) and noggin, while upregulating the catagen-promoting factor, bone morphogenetic protein 4 (BMP4), in dermal papilla cells[6]. FGF5 is also thought to antagonize Wnt-mediated anagen prolongation[7].



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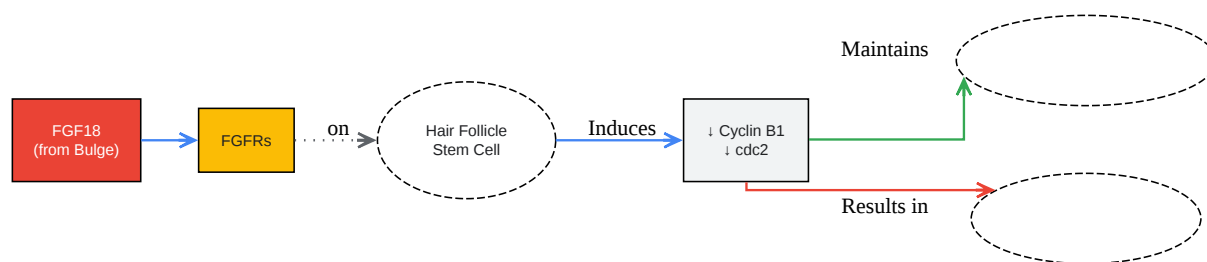
FGF5 Signaling Pathway in Hair Follicle

FGF18: The Guardian of Quiescence

FGF18 is primarily expressed in the bulge stem cells during the telogen phase[8][9]. Its main role is to maintain the hair follicle in a dormant state, preventing a premature entry into the anagen phase[3][10].

The downstream signaling pathway of FGF18 is characterized by:

- **Receptor Binding:** FGF18 signals through FGFR3 and other FGF receptors present on hair follicle stem cells.
- **Maintenance of Stem Cell Quiescence:** FGF18 signaling is crucial for maintaining the quiescent state of hair follicle stem cells[8]. This is partly mediated by the transcription factor Foxp1, which is a key regulator of Fgf18 expression[11].
- **Cell Cycle Arrest:** A key mechanism of FGF18 action is the induction of cell cycle arrest at the G2/M phase. This has been demonstrated in keratinocytes and is associated with the downregulation of key cell cycle proteins, cyclin B1 and cdc2[8]. This cytostatic effect provides a window for DNA repair and prevents the proliferation of hair germ cells[8].



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FGF18 Signaling Pathway in Hair Follicle

Quantitative Comparison of FGF5 and FGF18 Inhibition

Experimental data from studies utilizing siRNA-mediated knockdown in mice provide a quantitative basis for comparing the effects of inhibiting FGF5 and FGF18 on the hair follicle cycle.

Parameter	Inhibition of FGF5	Inhibition of FGF18	Reference
Effect on Anagen Phase	Prolonged by 2 days	-	[3]
Effect on Telogen-Anagen Transition	-	Shortened by 3 days	[3][10]
Phenotypic Outcome	Delayed entry into catagen	Earlier entry into anagen	[3][10]

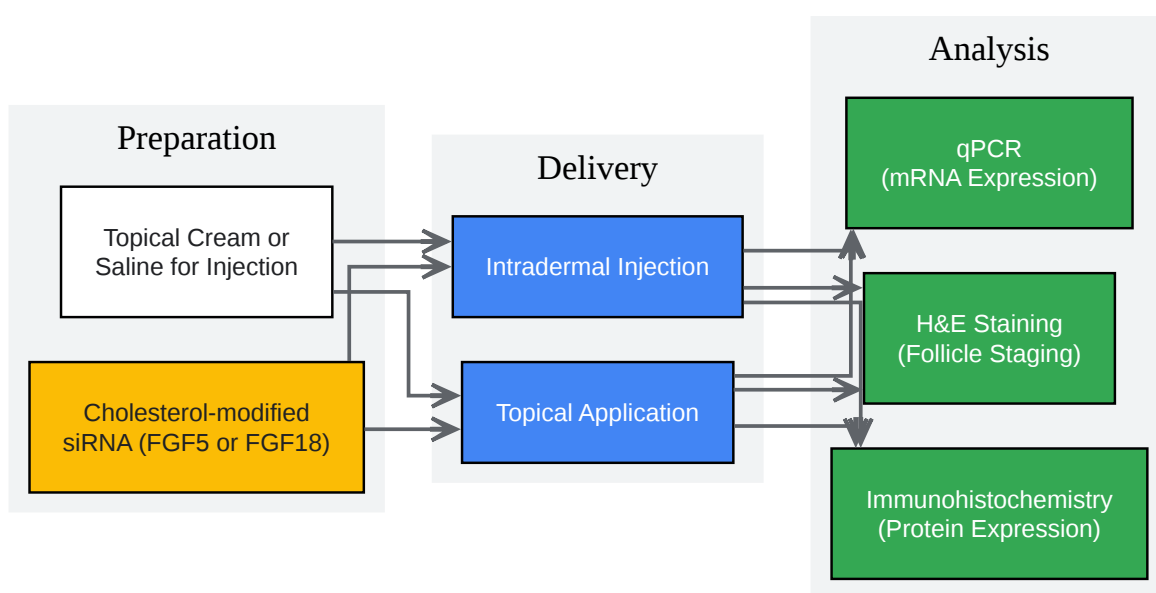
These findings underscore the distinct therapeutic potential of targeting each of these pathways. Inhibiting FGF5 could be a strategy for prolonging the hair growth phase, leading to longer hair, while inhibiting FGF18 could be effective in stimulating new hair growth by awakening dormant follicles.

Experimental Methodologies

The findings presented in this guide are based on a variety of experimental techniques commonly used in hair follicle research.

siRNA-Mediated Gene Knockdown in Mouse Skin

A prevalent method for studying the function of FGF5 and FGF18 involves the use of small interfering RNA (siRNA) to specifically silence their expression in the skin of mice.



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Workflow for in vivo siRNA experiments

Protocol Outline:

- **siRNA Preparation:** Cholesterol-modified siRNAs targeting FGF5 or FGF18 are synthesized to enhance stability and cellular uptake.
- **Animal Model:** C57BL/6 mice are often used, with a depilated area on their back serving as the experimental site.
- **Delivery:**

- Intradermal Injection: A solution containing the siRNA is injected directly into the dermal layer of the skin.
- Topical Application: The siRNA is incorporated into a cream or ointment and applied to the skin surface[12][13][14][15][16].
- Analysis:
 - Histology: Skin biopsies are taken at different time points, sectioned, and stained with Hematoxylin and Eosin (H&E) to observe the morphology of the hair follicles and determine their stage in the hair cycle.
 - Quantitative PCR (qPCR): Total RNA is extracted from skin samples to quantify the mRNA levels of FGF5, FGF18, and downstream target genes, confirming the knockdown efficiency and downstream effects.
 - Immunohistochemistry (IHC): Skin sections are stained with specific antibodies to visualize the localization and expression levels of proteins of interest[17][18][19][20][21].

Hair Follicle Organ Culture

To study the direct effects of these growth factors on isolated hair follicles, ex vivo organ culture is employed.

Protocol Outline:

- Follicle Isolation: Individual hair follicles are micro-dissected from skin samples.
- Culture: Follicles are cultured in a serum-free medium supplemented with various factors.
- Treatment: Recombinant FGF5 or FGF18 is added to the culture medium.
- Analysis: Hair shaft elongation is measured daily, and at the end of the culture period, follicles can be processed for histological or molecular analysis.

Conclusion and Future Directions

The distinct roles and downstream signaling pathways of FGF5 and FGF18 highlight their importance as specific and potent regulators of the hair follicle cycle. FGF5 acts as a key initiator of the catagen phase by inhibiting dermal papilla cell activity, while FGF18 functions as a gatekeeper of the telogen phase by maintaining stem cell quiescence and inducing cell cycle arrest.

The ability to selectively inhibit these factors with technologies like siRNA opens up promising avenues for the development of novel therapeutics for hair loss. Further research aimed at fully elucidating the intricate downstream networks of these signaling molecules will be instrumental in designing more targeted and effective treatments for a range of hair growth disorders. The quantitative data and experimental models presented here provide a solid foundation for these future investigations.

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References

- 1. FGF5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New activators and inhibitors in the hair cycle clock: targeting stem cells' state of competence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of FGF5 and FGF18 Expression by Cholesterol-Modified siRNAs Promotes Hair Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast growth factor 5 inhibits hair growth by blocking dermal papilla cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fibroblast growth factor signalling in the hair growth cycle: expression of the fibroblast growth factor receptor and ligand genes in the murine hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fibroblast growth factor 5-short (FGF5s) inhibits the activity of FGF5 in primary and secondary hair follicle dermal papilla cells of cashmere goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]

- 8. FGF18 signaling in the hair cycle resting phase determines radioresistance of hair follicles by arresting hair cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive analysis of FGF and FGFR expression in skin: FGF18 is highly expressed in hair follicles and capable of inducing anagen from telogen stage hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Suppression of FGF5 and FGF18 Expression by Cholesterol-Modified siRNAs Promotes Hair Growth in Mice [frontiersin.org]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. Topical delivery of siRNA-based spherical nucleic acid nanoparticle conjugates for gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topical Delivery of siRNA into Skin using SPACE-peptide Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. firstskinfoundation.org [firstskinfoundation.org]
- 16. scilit.com [scilit.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 19. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 20. Immunohistochemistry Staining Protocol for Mouse Antibody on Mouse Tissue Using Fab Fragment Anti-Mouse IgG - IHC WORLD [ihcworld.com]
- 21. A Flexible Mouse-On-Mouse Immunohistochemical Staining Technique Adaptable to Biotin-Free Reagents, Immunofluorescence, and Multiple Antibody Staining - PMC [pmc.ncbi.nlm.nih.gov]
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